2,2-Dimethyl-1-phenylbutane-1-thione
Description
Contextualizing Thiones within Organosulfur Chemistry
Thiones are characterized by the presence of a carbon-sulfur double bond. rsc.org The chemistry of thiocarbonyl groups shows both similarities and significant differences when compared to their oxygen counterparts, carbonyl groups. thieme-connect.de A key distinction lies in the inherent instability of the C=S π-bond, which leads to a significant increase in reaction rates for thiocarbonyl compounds. thieme-connect.de For instance, the reduction of thioketones to their corresponding thiols is considerably faster than the analogous reduction of ketones to alcohols. thieme-connect.de
Simple aliphatic thiones are often unstable and have a propensity to dimerize or oligomerize unless they possess sufficient steric or electronic stabilization. thieme-connect.de The presence of bulky substituents, such as in the case of 2,2-Dimethyl-1-phenylbutane-1-thione, is crucial for the isolation and study of these molecules in their monomeric form. thieme-connect.de
Rationale for Investigating this compound
The investigation of this compound is driven by several factors. The presence of both an aromatic ring and a bulky aliphatic group provides a model system to study the electronic and steric effects on the reactivity of the thiocarbonyl group. The steric hindrance afforded by the 2,2-dimethylbutyl group is expected to stabilize the thione, allowing for a more detailed examination of its intrinsic properties without the complication of rapid self-reaction.
Furthermore, the unique reactivity of the thiocarbonyl group makes it a valuable synthon in organic synthesis. Thiones readily participate in various reactions, including cycloadditions, oxidations, and reductions, offering pathways to novel sulfur-containing heterocyclic and acyclic compounds. Understanding the behavior of a sterically hindered aliphatic-aromatic thione like this compound contributes to the broader knowledge base of organosulfur chemistry and can inform the design of new synthetic methodologies.
Historical Development of Thione Chemistry Pertinent to Aliphatic-Aromatic Thiones
The study of thiones dates back to the late 19th century. Early work in the field was often hampered by the instability of many of these compounds. A significant breakthrough in the preparation of thiones was the use of phosphorus pentasulfide (P₄S₁₀) to convert ketones into their corresponding thioketones. More recently, reagents like Lawesson's reagent have been developed to achieve this transformation with fewer side reactions.
The development of methods for the synthesis of sterically hindered thioketones has been particularly important. These advances have allowed for the isolation and characterization of a wider range of thiones, including those with mixed aliphatic and aromatic substituents. The ability to synthesize and study these more stable derivatives has been instrumental in expanding the understanding of the fundamental chemistry of the thiocarbonyl group.
Structure
3D Structure
Properties
CAS No. |
52433-14-4 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylbutane-1-thione |
InChI |
InChI=1S/C12H16S/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
MQTKAFUXCDZOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 1 Phenylbutane 1 Thione
Direct Thionation Approaches
Direct thionation involves the conversion of the carbonyl group of 2,2-Dimethyl-1-phenylbutan-1-one directly into a thiocarbonyl group. This is the most common and straightforward approach for synthesizing thioketones.
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used, mild, and convenient thionating agent for converting ketones into thioketones. organic-chemistry.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. This intermediate subsequently undergoes a cycloreversion, similar to the Wittig reaction, to yield the thioketone and a stable phosphorus-oxygen byproduct. organic-chemistry.orgnih.gov
For a sterically hindered ketone like 2,2-Dimethyl-1-phenylbutan-1-one, the reaction typically requires heating in an anhydrous solvent such as toluene (B28343) or xylene. nih.gov The reaction rate is generally faster for ketones compared to other carbonyl compounds like esters. organic-chemistry.org
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. However, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent, and may result in lower yields. organic-chemistry.orgnih.gov The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, has been shown to be an efficient system for the thionation of ketones. nih.govresearchgate.net
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent (LR) | Toluene or Xylene, reflux | Mild conditions, good yields, high functional group tolerance. organic-chemistry.org | Can be moisture-sensitive, produces odorous byproducts. nih.gov |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature (boiling toluene, xylene, or pyridine), large excess of reagent. nih.gov | Readily available. | Harsh conditions, often lower and variable yields, long reaction times. nih.gov |
| P₄S₁₀/HMDO (Curphey's Reagent) | Refluxing solvent (e.g., CH₂Cl₂) | More efficient than P₄S₁₀ alone. nih.govresearchgate.net | Requires handling of two reagents. |
A variety of other reagents have been developed for the conversion of carbonyls to thiocarbonyls, which could be applicable to the synthesis of 2,2-Dimethyl-1-phenylbutane-1-thione. These alternatives often address some of the limitations of classical reagents. nih.gov
Hydrogen Sulfide (H₂S) with an Acid Catalyst : This is one of the oldest methods but is often limited by the high toxicity of H₂S and the potential for side reactions.
Davy's and Heimgartner's Reagents : These are related to Lawesson's reagent and offer similar reactivity profiles. nih.gov
Bis(trimethylsilyl)sulfide with a Catalyst : This reagent, often used with a Lewis acid catalyst like CoCl₂·6H₂O, provides another route for thionation.
PSCl₃/H₂O/Et₃N System : A novel protocol using this system under microwave irradiation and solventless conditions has been shown to be a clean, rapid, and efficient method for synthesizing a variety of thiocarbonyl compounds, including thioketones. organic-chemistry.org
Fluorous Lawesson's Reagent : This modified reagent allows for easier purification of the product. The fluorous byproducts can be readily removed by fluorous solid-phase extraction, simplifying the isolation of the desired thioketone. nih.govorganic-chemistry.org
Multi-Step Synthetic Strategies Incorporating Thione Formation
Multi-step strategies can offer alternative pathways to this compound, particularly when direct thionation of the ketone is problematic or when starting from different precursors.
The synthesis of the required carbonyl precursor, 2,2-Dimethyl-1-phenylbutan-1-one, is a critical first step in many synthetic routes. One documented method involves the reaction of isobutyrophenone (B147066) with bromoethane (B45996) in the presence of a strong base like sodium amide in toluene. chemicalbook.com
Once the ketone is obtained, it can be converted to an intermediate that is more readily thionated. For example, ketones can be converted to their corresponding hydrazones or acetals. These intermediates can then be treated with sulfur-transfer reagents to yield the thioketone. This approach can sometimes be advantageous for sterically hindered ketones where direct thionation is slow or inefficient.
Building the thioketone from smaller fragments through nucleophilic substitution or addition reactions represents a more convergent synthetic design. One such strategy could involve the use of a Grignard reagent.
For instance, a general method for preparing ketones involves the reaction of a Grignard reagent with a thioester. nih.gov This could be adapted for the synthesis of this compound. The synthesis could proceed via the following hypothetical steps:
Preparation of a suitable thioester, for example, S-alkyl benzothioate.
Reaction of this thioester with a Grignard reagent derived from 2-bromo-2-methylbutane. The addition of the Grignard reagent to the thioester would form the desired thioketone.
This approach allows for the construction of the carbon skeleton and the introduction of the sulfur atom in a controlled manner.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of thioketones focuses on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net
A significant advancement in this area is the use of microwave-assisted, solvent-free reactions. acs.orgnih.gov The thionation of ketones with Lawesson's reagent can be performed by simply mixing the neat reactants and exposing them to microwave irradiation. This method offers several advantages over conventional heating:
Reduced Reaction Times : Reactions that take hours under conventional reflux can often be completed in minutes. acs.org
Solvent-Free Conditions : This approach eliminates the need for dry, and often toxic, hydrocarbon solvents like toluene or xylene, which are typically used in these reactions. researchgate.netacs.org
Improved Yields and Purity : In many cases, the yields are higher and the products are cleaner, simplifying purification. nih.gov
Reduced Reagent Stoichiometry : The efficiency of microwave heating can allow for the use of smaller excesses of the thionating agent. acs.org
This environmentally benign protocol is general and applicable to a wide range of carbonyl compounds, making it a highly attractive method for the synthesis of this compound. acs.org
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | Required (e.g., Toluene, Xylene) nih.gov | Solvent-free acs.orgnih.gov |
| Reaction Time | Hours nih.gov | Minutes acs.org |
| Energy Input | Bulk heating of solvent and vessel | Direct heating of reactants researchgate.net |
| Environmental Impact | Use of volatile organic compounds (VOCs), higher energy consumption. | Elimination of VOCs, lower energy consumption, less waste. researchgate.net |
Optimization of Reaction Conditions and Yields
The synthesis of sterically hindered thioketones such as this compound presents unique challenges due to the steric hindrance around the carbonyl group. The conversion of the precursor ketone, 2,2-dimethyl-1-phenylbutan-1-one, to its corresponding thione is typically achieved through thionation, most commonly employing Lawesson's reagent. The efficiency and yield of this transformation are highly dependent on the careful optimization of several reaction parameters. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles for the thionation of sterically hindered ketones can be applied and optimized.
Key parameters that are typically investigated to maximize the yield and purity of the desired thioketone include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the thionating agent. For sterically hindered ketones, more forcing conditions are often necessary compared to unhindered substrates. nih.gov
Influence of Solvent:
The choice of solvent plays a crucial role in the thionation reaction. Aprotic solvents are generally preferred to avoid unwanted side reactions. High-boiling point solvents are often employed to facilitate the reaction at elevated temperatures, which is frequently required for sterically hindered ketones. Toluene and xylene are common choices as they allow for refluxing at temperatures that can provide the necessary activation energy for the reaction to proceed. nih.gov Dichloromethane and tetrahydrofuran (B95107) (THF) have also been used, sometimes offering milder reaction conditions. nih.gov The solubility of Lawesson's reagent and the starting ketone in the chosen solvent is also a critical factor for a homogeneous reaction mixture and optimal reactivity.
Effect of Temperature and Reaction Time:
The thionation of sterically hindered ketones is often a slow process at room temperature and typically requires heating to achieve a reasonable reaction rate and yield. Reaction temperatures can range from moderate to high, often at the reflux temperature of the chosen solvent. nih.gov A systematic increase in temperature would likely show a corresponding increase in the reaction rate and yield up to an optimal point. Beyond this temperature, decomposition of the product or the formation of byproducts might occur, leading to a decrease in the isolated yield.
The reaction time is another critical parameter that is optimized in conjunction with the temperature. Due to the reduced reactivity of sterically hindered carbonyls, prolonged reaction times are often necessary to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
Stoichiometry of Lawesson's Reagent:
The molar ratio of the ketone to Lawesson's reagent is a key factor influencing the yield. While a stoichiometric amount (0.5 equivalents of Lawesson's reagent per equivalent of ketone) is theoretically sufficient, an excess of the thionating agent is sometimes used to drive the reaction to completion, especially for less reactive ketones. nih.gov However, using a large excess can complicate the purification process due to the presence of phosphorus-containing byproducts. Therefore, a careful optimization of the stoichiometry is necessary to find a balance between high conversion and ease of product isolation.
Illustrative Optimization Data:
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 80 | 12 | 0.5 | 45 |
| 2 | Toluene | 110 (Reflux) | 12 | 0.5 | 65 |
| 3 | Toluene | 110 (Reflux) | 24 | 0.5 | 78 |
| 4 | Toluene | 110 (Reflux) | 24 | 0.75 | 85 |
| 5 | Xylene | 140 (Reflux) | 12 | 0.75 | 82 |
| 6 | Dioxane | 100 (Reflux) | 24 | 0.75 | 75 |
| 7 | THF | 66 (Reflux) | 48 | 1.0 | 55 |
The hypothetical data suggests that higher temperatures and longer reaction times, along with a slight excess of Lawesson's reagent, are beneficial for achieving a high yield in the thionation of a sterically hindered ketone. Refluxing in toluene for 24 hours with 0.75 equivalents of Lawesson's reagent (Entry 4) appears to be the optimal condition in this illustrative study.
It is important to note that the workup and purification of the product are also critical steps for obtaining a high isolated yield. The removal of phosphorus byproducts from the reaction mixture often requires careful chromatographic purification.
Advanced Reaction Mechanisms and Reactivity Profiles of 2,2 Dimethyl 1 Phenylbutane 1 Thione
Nucleophilic Addition Reactions at the Thiocarbonyl Group
The carbon atom of the thiocarbonyl group in 2,2-dimethyl-1-phenylbutane-1-thione is electrophilic, analogous to the carbonyl carbon in ketones, making it susceptible to attack by nucleophiles. However, the reactivity and reaction mechanisms are modulated by the unique properties of the carbon-sulfur double bond and the steric environment of the molecule.
Stereoselectivity and Regioselectivity Considerations
Nucleophilic attack on the trigonal planar thiocarbonyl carbon results in the formation of a tetrahedral intermediate. Due to the planarity of the C=S group, a nucleophile can theoretically approach from either face. In the absence of any chiral influence, the reaction with an achiral nucleophile would lead to a racemic mixture if the addition creates a new stereocenter.
Regioselectivity becomes a key consideration when the nucleophile is bifunctional or when the reaction can proceed via different pathways. For instance, in reactions with organometallic reagents, a competition between 1,2-addition to the thiocarbonyl carbon and other potential reaction pathways, such as enethiolization or reduction, can be observed. The specific regiochemical outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Impact of Steric Hindrance from Dimethyl and Phenyl Groups
The tert-butyl group adjacent to the thiocarbonyl in this compound exerts significant steric hindrance, which dramatically affects the rate and feasibility of nucleophilic addition reactions. This bulky group shields the electrophilic carbon atom, impeding the approach of nucleophiles. libretexts.org Consequently, reactions that proceed smoothly with less hindered thioketones may be sluggish or fail to occur altogether with this substrate.
The steric hindrance influences the accessibility of the thiocarbonyl carbon, favoring attack by smaller nucleophiles. For larger or more sterically demanding nucleophiles, the activation energy for the addition is significantly increased, potentially leading to alternative reaction pathways becoming more competitive. For example, with bulky organolithium reagents, reduction of the thiocarbonyl group might be favored over addition. nih.gov
Oxidation and Reduction Pathways
The sulfur atom in the thiocarbonyl group of this compound can exist in various oxidation states, allowing for a range of oxidation and reduction reactions.
Selective Oxidation to Sulfoxides and Sulfones
Thioketones can be oxidized to the corresponding S-oxides (sulfines) and subsequently to S,S-dioxides (sulfenes), which are generally unstable. The oxidation of thioketones can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA). The first oxidation step yields a thioketone S-oxide, also known as a sulfine (B13751562).
The steric hindrance provided by the tert-butyl group in this compound can influence the rate of oxidation and potentially offer some kinetic stability to the resulting sulfine. Further oxidation to the corresponding sulfone analogue is also possible under more forcing conditions.
| Oxidizing Agent | Product | Comments |
| m-CPBA (1 equiv.) | This compound S-oxide (Sulfine) | Selective oxidation to the sulfine is possible with controlled stoichiometry. |
| m-CPBA (>2 equiv.) | Further oxidation products | Over-oxidation can lead to the corresponding sulfone or decomposition products. |
| Ozone (O₃) | Potentially sulfine and sulfone | A powerful oxidizing agent that can lead to a mixture of products. |
Chemoselective Reduction to Thioalcohols or Related Species
The reduction of the thiocarbonyl group in this compound can lead to the corresponding thioalcohol (thiol) or, through complete reduction, to the methylene (B1212753) group. The choice of reducing agent is critical for achieving chemoselectivity.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thiocarbonyl group to a thiol. However, sterically hindered thioketones can be resistant to reduction. reddit.com For instance, some sterically demanding thioketones have been shown to be unreactive towards certain reducing agents. An unexpected hydride transfer from lithium diisopropylamide (LDA) has been reported for the reduction of some non-enolizable thioketones, which could be a potential method for the reduction of sterically hindered systems like this compound. uzh.ch
| Reducing Agent | Product | Comments |
| Sodium Borohydride (NaBH₄) | 2,2-Dimethyl-1-phenylbutan-1-thiol | A milder reducing agent, its effectiveness may be limited by steric hindrance. |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyl-1-phenylbutan-1-thiol | A powerful reducing agent, likely to be effective. |
| Lithium Diisopropylamide (LDA) | 2,2-Dimethyl-1-phenylbutan-1-thiol | May act as a hydride donor for sterically hindered thioketones. uzh.ch |
| Raney Nickel | 2,2-Dimethyl-1-phenylbutane | Desulfurization to the corresponding alkane. |
Cycloaddition Reactions Involving the Thiocarbonyl Moiety
The C=S double bond in this compound can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various sulfur-containing heterocyclic compounds. Thioketones are often referred to as "superdipolarophiles" and "superdienophiles" due to their high reactivity in these reactions. chemrxiv.org
In [3+2] cycloaddition reactions, the thiocarbonyl group can react with 1,3-dipoles such as diazoalkanes, nitrones, and thiocarbonyl ylides to form five-membered heterocyclic rings. uzh.chresearchgate.netresearchgate.net The regioselectivity of these reactions is governed by both electronic and steric factors. The significant steric hindrance of the tert-butyl group in this compound would be expected to direct the incoming dipole to the less hindered face of the thiocarbonyl group and may influence the regiochemical outcome of the addition. For very hindered thioketones, the mechanism of these cycloadditions may shift from a concerted to a stepwise pathway involving zwitterionic or diradical intermediates. nih.gov
The thiocarbonyl group can also act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered thiacycles. The reactivity in these reactions is also subject to the steric constraints of the molecule. Additionally, [2+2] cycloadditions of thioketones with reactive species like ketenes have been reported, which would lead to the formation of four-membered thietanone rings. uzh.ch The steric bulk around the C=S bond in this compound would likely necessitate more reactive dienes or ketenes for the cycloaddition to proceed efficiently.
| Reaction Type | Reactant | Product Type |
| [3+2] Cycloaddition | Diazoalkanes | 1,3,4-Thiadiazoline derivative |
| [3+2] Cycloaddition | Nitrones | 1,4,2-Oxathiazolidine derivative |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes | Dihydrothiopyran derivative |
| [2+2] Cycloaddition | Ketenes | Thietanone derivative |
Thione-Thiol Tautomerism and its Chemical Implications
Thione-thiol tautomerism represents a form of prototropic tautomerism where a proton migrates between a sulfur and a carbon atom. In the context of this compound, this equilibrium involves two distinct isomers: the thione form and the enethiol form. The thione tautomer contains a carbon-sulfur double bond (C=S), while the enethiol tautomer features a carbon-carbon double bond adjacent to a thiol group (-SH). This dynamic equilibrium is fundamental to understanding the reactivity and chemical properties of the compound.
Energetic and Structural Analysis of Tautomeric Forms
The relative stability and structural parameters of the thione and enethiol tautomers are critical for predicting the compound's behavior. While specific experimental data for this compound is not extensively documented, insights can be drawn from computational studies on analogous aromatic thione systems.
Quantum chemical investigations, often employing Density Functional Theory (DFT), consistently indicate that for most simple thiones, the thione form is thermodynamically more stable than the corresponding thiol tautomer in the gas phase. nih.gov The greater stability of the C=S double bond in the thione compared to the C=C double bond in the enethiol, in many cases, is the primary driving factor for this preference.
The structural differences between the two tautomers are significant. The thione form possesses a distinct C=S double bond, while the enethiol form is characterized by a C=C double bond and a C-S single bond. The presence of the phenyl group in conjugation with the thiocarbonyl group in the thione form, or the C=C double bond in the enethiol form, influences the electronic distribution and geometry of the molecule. In the enethiol tautomer, the formation of an intramolecular hydrogen bond between the thiol hydrogen and a suitably positioned atom can contribute to its stability. nih.gov
Table 1: Comparison of General Structural Features of Aromatic Thione and Enethiol Tautomers Note: These are generalized parameters based on analogous structures; specific values for this compound would require dedicated computational analysis.
| Feature | Thione Form | Enethiol Form |
| Key Bonds | C=S double bond | C=C double bond, C-S single bond, S-H single bond |
| Hybridization of C1 | sp² | sp² |
| Hybridization of C2 | sp³ | sp² |
| Potential Conjugation | Phenyl ring with C=S group | Phenyl ring with C=C double bond |
| Intramolecular H-Bonding | Not typically present | Possible, depending on stereochemistry |
Solvent Effects on Tautomeric Equilibrium
The position of the thione-thiol tautomeric equilibrium is highly sensitive to the surrounding solvent environment. The solvent can influence the relative stability of the tautomers through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
In non-polar solvents, the equilibrium generally favors the more stable thione form, similar to the gas phase. nih.gov However, in polar solvents, particularly polar protic solvents like water and alcohols, the equilibrium can be shifted. researchgate.net These solvents can act as hydrogen bond donors or acceptors, selectively stabilizing one tautomer over the other. The thiol form, with its acidic proton, can donate a hydrogen bond to a solvent molecule, while the lone pairs on the sulfur atom can accept a hydrogen bond. Such interactions can significantly lower the energy of the thiol tautomer relative to the thione form. researchgate.netresearchgate.net
Computational chemistry utilizes models like the Polarizable Continuum Model (PCM) to simulate solvent effects and predict the shift in tautomeric preference. researchgate.net Studies on similar systems have shown that the energy barrier for the proton transfer between the two forms can also be lowered by the participation of solvent molecules, which can act as a proton shuttle. researchgate.net In alkaline solutions, the equilibrium is known to shift towards the formation of the thiolate anion, which is the conjugate base of the thiol form. jocpr.com
Table 2: Expected Influence of Solvent Type on Thione-Thiol Equilibrium
| Solvent Type | Primary Interaction | Expected Effect on Equilibrium (KT = [Thiol]/[Thione]) |
| Non-polar (e.g., hexane) | van der Waals forces | Equilibrium favors the generally more stable thione form; KT is small. |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | May slightly stabilize the more polar tautomer; modest change in KT. |
| Polar Protic (e.g., ethanol, water) | Hydrogen bonding | Significant stabilization of the thiol form; KT increases. |
Rearrangement Reactions (e.g., Dimroth-type rearrangement in analogous systems)
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While this compound itself is not predisposed to many classical named rearrangements under standard conditions, the concept of rearrangements in analogous systems provides a framework for understanding its potential reactivity.
The Dimroth rearrangement is a well-known isomerization reaction that involves the transposition of endocyclic and exocyclic heteroatoms within certain heterocyclic systems, particularly 1,2,3-triazoles and some pyrimidines. nih.govwikipedia.org The reaction typically proceeds through a ring-opening mechanism to an intermediate, followed by rotation and ring-closure to form the rearranged heterocycle. nih.gov This process can be catalyzed by acid, base, heat, or light. nih.gov
As an acyclic compound, This compound does not undergo a Dimroth rearrangement . This reaction is specific to the architecture of certain heterocyclic rings. However, if the phenyl and thiocarbonyl functionalities of the molecule were incorporated into an appropriate heterocyclic scaffold, such as a triazolo[4,3-c]pyrimidine, a Dimroth-type rearrangement could become a viable reaction pathway for that analogous system. nih.gov
Other types of rearrangements could theoretically be induced under specific conditions. For instance, under strong acidic conditions that promote the formation of a carbocation on the alkyl portion of the molecule, skeletal rearrangements analogous to the Wagner-Meerwein rearrangement might be possible, leading to a change in the carbon framework. msu.edu However, such reactivity is speculative without specific experimental evidence for this compound.
Computational and Theoretical Investigations of 2,2 Dimethyl 1 Phenylbutane 1 Thione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency, making it suitable for molecules of this size. espublisher.com DFT calculations are employed to determine the ground-state electronic structure and optimized geometry.
For 2,2-Dimethyl-1-phenylbutane-1-thione, a typical DFT study would involve geometry optimization using a functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set like 6-31G(d) or larger to accurately account for electron correlation and polarization. espublisher.comacs.org These calculations would predict key geometric parameters. Based on studies of similar aromatic thioketones like thiobenzophenone (B74592), the C=S bond length is expected to be approximately 1.63-1.65 Å. wikipedia.orgnih.gov Due to steric hindrance from the bulky tert-butyl group, the phenyl ring would likely be twisted out of the plane of the thiocarbonyl group, with a predicted dihedral angle (C-C-C=S) of around 30-40 degrees. wikipedia.org
Table 1: Representative Geometric Parameters Predicted by DFT for Aromatic Thioketones This table contains expected values for this compound based on calculations of analogous compounds.
| Parameter | Predicted Value Range | Description |
| C=S Bond Length | 1.63 - 1.65 Å | The length of the thiocarbonyl double bond. |
| C-C (Phenyl-C=S) Bond Length | 1.48 - 1.50 Å | The single bond connecting the phenyl ring to the thiocarbonyl carbon. |
| C-C (tert-Butyl-C=S) Bond Length | 1.54 - 1.56 Å | The single bond connecting the quaternary carbon to the thiocarbonyl carbon. |
| S=C-C-C Dihedral Angle | 30° - 40° | The twist angle of the phenyl ring relative to the C=S bond plane. |
Ab Initio Methods for Electronic and Molecular Geometries
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation without empirical parameters. wikipedia.org While computationally more demanding than DFT, they provide a systematic way to approach the exact solution.
An ab initio geometry optimization of this compound, likely at the MP2 level with a suitable basis set, would provide benchmark data to compare with DFT results. researchgate.net These methods are particularly useful for confirming electronic properties and geometries. For thiocarbonyl compounds, ab initio calculations have confirmed that the trans conformer is generally more stable than the cis conformer in related systems. researchgate.net For the target molecule, these calculations would precisely define the bond angles around the sp² hybridized thiocarbonyl carbon and the tetrahedral carbons of the tert-butyl and ethyl groups.
Analysis of Spectroscopic Parameters via Computational Methods
Computational methods are essential for predicting and interpreting spectroscopic data, providing a direct link between the calculated electronic structure and experimental observations.
Nuclear Magnetic Resonance (NMR) spectra can be reliably predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uncw.edu Isotropic shielding values are calculated and then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).
For this compound, the predicted ¹³C NMR spectrum would show a highly characteristic signal for the thiocarbonyl carbon (C=S) at a very downfield chemical shift, expected to be in the range of 220-240 ppm. mdpi.com The carbons of the phenyl ring would appear in the typical aromatic region (125-140 ppm), while the quaternary, methylene (B1212753), and methyl carbons would be found in the aliphatic region. Predicted ¹H NMR shifts would show aromatic protons between 7.0-8.0 ppm and aliphatic protons further upfield.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound This table contains expected values based on computational methods and data from similar structures. Predictions are typically performed in a specified solvent like CDCl₃.
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
| ¹³C | Thiocarbonyl (C=S) | 220 - 240 |
| ¹³C | Phenyl (ipso-C) | 135 - 145 |
| ¹³C | Phenyl (ortho/meta/para-C) | 125 - 135 |
| ¹³C | Quaternary C(CH₃)₂ | 45 - 55 |
| ¹³C | Methylene (-CH₂-) | 30 - 40 |
| ¹³C | Methyl (-C(CH₃)₂) | 25 - 35 |
| ¹³C | Methyl (-CH₂CH₃) | 10 - 15 |
| ¹H | Phenyl (ortho/meta/para-H) | 7.0 - 8.0 |
| ¹H | Methylene (-CH₂-) | 2.5 - 3.5 |
| ¹H | Methyl (-C(CH₃)₂) | 1.0 - 1.5 |
| ¹H | Methyl (-CH₂CH₃) | 0.8 - 1.2 |
Vibrational Frequencies (IR/Raman) and Electronic Transitions (UV-Vis)
DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net For thioketones, the most significant vibrational mode is the C=S stretch. This peak is computationally predicted to appear in the 1050-1250 cm⁻¹ range, which is distinctly different from the C=O stretch in ketones (typically ~1700 cm⁻¹). openaccesspub.org Other calculated frequencies would correspond to C-H stretches in the aromatic and aliphatic regions (~2900-3100 cm⁻¹) and phenyl ring modes (~1400-1600 cm⁻¹).
Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). espublisher.com Aromatic thioketones are typically colored due to a low-energy electronic transition. wikipedia.org Calculations for this compound would predict two primary transitions:
n → π transition: An electron from a non-bonding lone pair orbital on the sulfur atom is excited to the anti-bonding π orbital of the C=S bond. This is a relatively weak, low-energy transition that occurs at a long wavelength, often in the visible region (~500-600 nm), giving the compound its color. wikipedia.orgresearchgate.net
π → π transition: An electron from the π-bonding orbital of the conjugated system (phenyl ring and C=S bond) is excited to the π anti-bonding orbital. This is a strong, higher-energy transition occurring at a shorter wavelength in the UV region (~250-350 nm). espublisher.com
Molecular Orbital Analysis and Electronic Properties
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. mdpi.com
For this compound, the HOMO is expected to be the non-bonding (n) orbital primarily localized on the sulfur atom's lone pair. The LUMO is the anti-bonding pi (π*) orbital of the thiocarbonyl C=S double bond. mdpi.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. In aromatic thioketones, this gap is relatively small compared to their ketone analogs, which accounts for the low-energy n → π* transition and their characteristic color. wikipedia.orgfrontiersin.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com Computational analysis provides quantitative values for these orbital energies and visualizes their spatial distribution.
Table 3: Predicted Electronic Properties of this compound This table contains representative values derived from DFT calculations on analogous aromatic thioketones.
| Property | Description | Predicted Characteristic |
| HOMO | Highest Occupied Molecular Orbital | Primarily non-bonding (n) orbital localized on the sulfur atom. |
| LUMO | Lowest Unoccupied Molecular Orbital | Anti-bonding (π*) orbital of the C=S group. |
| HOMO-LUMO Gap | Energy difference (ΔE) | Relatively small (e.g., 2.0 - 3.5 eV), indicating high reactivity and absorption in the visible spectrum. |
| Dipole Moment | Measure of molecular polarity | Moderate to high, due to the polar C=S bond and asymmetric structure. |
HOMO-LUMO Energy Gaps and Frontier Orbital Interactions
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap generally signifies a molecule that is more easily polarized and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For aromatic thioketones like this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur atom, as well as the π-system of the phenyl ring. The LUMO is typically the antibonding π* orbital of the thiocarbonyl (C=S) group.
Computational methods, particularly DFT using functionals like B3LYP, are standard for calculating these orbital energies. frontiersin.org While a precise value for this compound is not published, studies on other complex polycyclic aromatic hydrocarbons (PAHs) and thiocarbonyl compounds show a wide range of calculated HOMO-LUMO gaps, often falling between 0.6 eV and 6.6 eV, depending on the extent of conjugation and the presence of various functional groups. frontiersin.orgnih.gov Aromatic thioketones are known to have their n → π* transitions at relatively low energies, suggesting a moderate HOMO-LUMO gap that facilitates electronic transitions and dictates their chemical behavior. acs.org
Frontier orbital theory posits that chemical reactions are often driven by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile). In the context of this compound, the electron-rich HOMO associated with the sulfur atom makes it a potential nucleophilic center, while the electron-deficient LUMO centered on the C=S π* bond makes the thiocarbonyl carbon an electrophilic site.
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Likely localized on the sulfur lone pairs and phenyl π-system, indicating nucleophilic character. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Expected to be the C=S π* orbital, making the thiocarbonyl carbon an electrophilic center. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Charge Distribution (e.g., Natural Population Analysis) and Electrostatic Potential Maps
To gain a more quantitative insight into the charge distribution within the molecule, computational methods like Natural Population Analysis (NPA) are employed. NPA is a technique that calculates the net atomic charges on each atom based on the molecule's wave function. semanticscholar.orgresearchgate.net It is often considered more robust and less basis-set dependent than other methods like Mulliken population analysis. researchgate.net
For this compound, an NPA calculation would be expected to show a significant separation of charge within the thiocarbonyl group. Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom would carry a partial negative charge (δ-), while the thiocarbonyl carbon atom would bear a partial positive charge (δ+). This intrinsic polarity is a key determinant of the molecule's reactivity.
A more visual representation of this charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. ucla.edu The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich or electron-poor. walisongo.ac.id
Negative Potential (Red/Yellow): These regions are electron-rich and are prone to attack by electrophiles. For this compound, the most intense negative potential would be localized around the sulfur atom, corresponding to its electron lone pairs. researchgate.net
Positive Potential (Blue/Green): These regions are electron-deficient (or have a lower electron density) and are susceptible to attack by nucleophiles. The area around the thiocarbonyl carbon would exhibit a positive potential, confirming its electrophilic character. walisongo.ac.id
Neutral Potential (Green): The hydrocarbon framework, including the phenyl ring and the bulky tert-butyl group, would show regions of near-neutral potential, although the π-face of the aromatic ring would also show some negative potential.
The combination of NPA and MEP maps provides a comprehensive picture of the molecule's electronic landscape, guiding predictions about its intermolecular interactions and the regioselectivity of its reactions. walisongo.ac.id
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful "computational microscope" to explore the detailed pathways of chemical reactions. plos.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov This allows for the elucidation of complex reaction mechanisms that may be difficult to probe experimentally. For a molecule like this compound, modeling could be applied to various potential reactions, such as nucleophilic additions to the thiocarbonyl group, cycloadditions, or electrophilic aromatic substitution on the phenyl ring. acs.orgmasterorganicchemistry.comnih.gov
Transition State Characterization and Reaction Barriers
A key goal in mechanistic modeling is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate—a specific geometry that is fleeting and cannot be isolated but which determines the rate of the reaction. nih.gov Computationally, a TS is identified as a first-order saddle point on the PES.
Once a transition state is located, its energy relative to the reactants can be calculated to determine the reaction barrier, or activation energy (often expressed as Gibbs free energy of activation, ΔG‡). A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.
For example, in a hypothetical [3+2] cycloaddition reaction involving the C=S bond of this compound, DFT calculations could be used to:
Model the geometries of the reactants, the transition state, and the product.
Calculate the energies of each species to determine the reaction barrier.
Analyze the geometry of the transition state to understand the degree of bond formation and breaking, which reveals whether the mechanism is synchronous or asynchronous. acs.org
Studies on similar thioketone systems have shown that computational modeling can successfully predict chemoselectivity, for instance, by comparing the energy barriers for reaction at a C=S bond versus a C=C bond within the same molecule. acs.org Such analyses provide a deep, quantitative understanding of reaction kinetics and selectivity.
Solvation Effects in Mechanistic Pathways
Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. quora.com Solvation effects can be incorporated into computational models through two primary approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. acs.org
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov
The choice of solvent can dramatically alter reaction barriers. For reactions involving the formation of charged intermediates or polar transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. quora.com Conversely, non-polar solvents would offer less stabilization.
In computational studies of xanthione, a related aromatic sulfur-containing compound, it was found that explicit solvent models were crucial for an accurate description of the system, particularly for polar, hydrogen-bonding solvents. nih.gov For this compound, a reaction pathway that involves significant charge separation in the transition state would be expected to be highly sensitive to the polarity of the solvent. Computational modeling that includes solvation effects is therefore essential for results that are comparable to experimental reality in solution. semanticscholar.org
Spectroscopic and Structural Characterization of 2,2 Dimethyl 1 Phenylbutane 1 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
The structure of 2,2-Dimethyl-1-phenylbutane-1-thione contains several distinct proton and carbon environments: the phenyl ring, the thiocarbonyl carbon, a quaternary carbon, two equivalent methyl groups, and an ethyl group.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butyl fragment.
Phenyl Protons: The protons on the phenyl ring adjacent to the thiocarbonyl group (ortho protons) would be deshielded and expected to appear as a multiplet around 7.8-8.0 ppm. The remaining meta and para protons would appear as a complex multiplet in the range of 7.2-7.5 ppm.
Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet, deshielded by the adjacent quaternary carbon, likely in the 1.5-1.8 ppm range. The terminal methyl protons (-CH₃) of the ethyl group would appear as a triplet further upfield, around 0.8-1.0 ppm.
Dimethyl Group Protons: The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. They would appear as a sharp singlet, likely in the region of 1.2-1.4 ppm.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and would be the most downfield signal, expected in the range of 210-240 ppm. The carbon atom in a thione is generally found at a lower field than the analogous carbonyl carbon in a ketone. researchgate.netlibretexts.org
Aromatic Carbons: The phenyl ring would show four distinct signals. The carbon directly attached to the thiocarbonyl group (ipso-carbon) would be expected around 135-140 ppm. The ortho, meta, and para carbons would appear in the typical aromatic region of 125-135 ppm.
Aliphatic Carbons: The quaternary carbon would have a chemical shift in the range of 40-50 ppm. The methylene carbon of the ethyl group would be expected around 30-35 ppm, while its terminal methyl carbon would be around 8-12 ppm. The two equivalent methyl carbons attached to the quaternary center would produce a single signal in the 25-30 ppm range.
Predicted NMR Data Tables
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8–8.0 | Multiplet | 2H | ortho-H (Phenyl) |
| ~7.2–7.5 | Multiplet | 3H | meta-H, para-H (Phenyl) |
| ~1.5–1.8 | Quartet | 2H | -CH₂- (Ethyl) |
| ~1.2–1.4 | Singlet | 6H | 2 x -CH₃ (on C2) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~210–240 | C=S (Thiocarbonyl) |
| ~135–140 | C-ipso (Phenyl) |
| ~125–135 | C-ortho, C-meta, C-para (Phenyl) |
| ~40–50 | Quaternary C |
| ~30–35 | -CH₂- (Ethyl) |
| ~25–30 | 2 x -CH₃ (on C2) |
To unambiguously confirm the predicted assignments and establish the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. No other correlations would be expected in the aliphatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the singlet at ~1.2-1.4 ppm would show a correlation to the carbon signal at ~25-30 ppm.
Correlations from the ortho-protons of the phenyl ring to the thiocarbonyl carbon, confirming the connection of the phenyl ring to the C=S group.
Correlations from the protons of the two equivalent methyl groups (~1.2-1.4 ppm) to the quaternary carbon, the methylene carbon, and the thiocarbonyl carbon.
Correlations from the methylene protons of the ethyl group to the quaternary carbon and both methyl carbons of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would show correlations between the ortho-protons of the phenyl ring and the protons of the aliphatic groups, helping to define the molecule's preferred conformation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org
The thiocarbonyl (C=S) group is the key functional group in this compound. The C=S stretching vibration is known to be highly variable in position and can be found over a broad range, from approximately 1050 cm⁻¹ to 1250 cm⁻¹ for aromatic thioketones. researchgate.net Unlike the strong, sharp absorption of a carbonyl (C=O) group, the C=S stretch typically gives rise to a weak or medium intensity band in the IR spectrum. acs.org Its position is sensitive to conjugation with the aromatic ring, which tends to lower the frequency compared to aliphatic thioketones. This band can sometimes be coupled with other vibrations, making a definitive assignment challenging. researchgate.net
The IR spectrum of this compound would be characterized by distinct regions corresponding to the vibrations of its aromatic and aliphatic components.
Aromatic C-H and C=C Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations of the phenyl group typically produce a set of four bands, often of variable intensity, near 1600, 1585, 1500, and 1450 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane (oop) C-H bending vibrations are strong and characteristic of the substitution pattern on the aromatic ring. For a monosubstituted ring, strong bands are expected in the 770–730 cm⁻¹ and 710–690 cm⁻¹ regions.
Aliphatic C-H Stretching and Bending Vibrations:
C-H Stretching: The C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will produce strong absorption bands below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.
C-H Bending: Bending vibrations (deformations) for the methyl and methylene groups are expected in the fingerprint region, with scissoring and rocking modes appearing between approximately 1470 cm⁻¹ and 1365 cm⁻¹. scifiniti.com
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic |
| 2960–2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1600, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring |
| 1470–1365 | C-H Bend | Aliphatic (CH₃, CH₂) |
| 1250–1050 | C=S Stretch | Thiocarbonyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores—groups with π-electrons or non-bonding electrons—can absorb energy in the UV or visible range, promoting an electron to a higher energy molecular orbital. priyamstudycentre.com
The thiocarbonyl group, in conjugation with the phenyl ring, acts as a strong chromophore in this compound. Two primary electronic transitions are expected:
n → π* Transition: This transition involves the excitation of a non-bonding (n) electron from one of the lone pairs on the sulfur atom to an anti-bonding π-orbital (π*) of the C=S double bond. libretexts.orglibretexts.org These transitions are typically of low intensity (low molar absorptivity, ε). For thioketones, the energy gap for this transition is relatively small, causing the absorption to occur at long wavelengths, often in the visible region of the spectrum (400-700 nm). priyamstudycentre.comuzh.ch This absorption is responsible for the characteristic color of thioketones.
π → π* Transition: This transition involves the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital within the conjugated system formed by the phenyl ring and the thiocarbonyl group. priyamstudycentre.comlibretexts.org These transitions are of high intensity (high molar absorptivity, ε) and occur at higher energies (shorter wavelengths) than n → π transitions, typically falling within the UV region (200-400 nm). uomustansiriyah.edu.iq
Table 4: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Wavelength (λ_max) | Relative Intensity (ε) | Region |
|---|---|---|---|
| n → π* | Long (> 400 nm) | Low | Visible |
Electronic Transitions Associated with the Thiocarbonyl Chromophore
The electronic spectrum of this compound is largely defined by the thiocarbonyl (C=S) group, which acts as a chromophore. The key electronic transitions observed for this group are the n → π* and π → π* transitions.
The n → π transition* involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. This transition is typically of lower energy and, consequently, appears at longer wavelengths in the ultraviolet-visible spectrum. It is characteristically weak due to its forbidden nature.
The π → π transition* results from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the thiocarbonyl group. This transition is of higher energy and appears at shorter wavelengths with a significantly higher intensity compared to the n → π* transition.
Influence of Substituents on Absorption Maxima
The absorption maxima of the thiocarbonyl chromophore in this compound are influenced by the attached phenyl and tert-butyl groups.
The phenyl group , being an aromatic substituent, engages in conjugation with the thiocarbonyl group. This extended π-system delocalizes the electron density, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. The phenyl ring's ability to donate or withdraw electron density can further modulate the energy of the electronic transitions.
The 2,2-dimethylbutyl (tert-butyl) group is an alkyl substituent. Alkyl groups are known to be weak electron donors through an inductive effect. This can slightly raise the energy of the non-bonding orbitals on the sulfur atom, potentially causing a small hypsochromic shift (a shift to shorter wavelengths) of the n → π* transition. The steric bulk of the tert-butyl group can also influence the planarity of the molecule, which in turn can affect the extent of conjugation and the position of the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
Fragmentation Pathways and Molecular Ion Analysis
In mass spectrometry, this compound (C₁₂H₁₆S) would first form a molecular ion ([M]⁺•) upon electron ionization. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion provides valuable structural information.
One of the primary fragmentation pathways for ketones and thioketones is α-cleavage , which involves the breaking of the bond adjacent to the carbonyl or thiocarbonyl group. libretexts.orgmiamioh.edu For this compound, two main α-cleavage pathways are possible:
Cleavage of the bond between the thiocarbonyl carbon and the phenyl group, leading to the formation of a benzoyl cation (C₆H₅CS⁺) and a tert-butyl radical.
Cleavage of the bond between the thiocarbonyl carbon and the tert-butyl group, resulting in a stable tert-butyl cation ((CH₃)₃C⁺) and a phenylthioketene radical. docbrown.infodocbrown.info
Another significant fragmentation process for aromatic compounds is the cleavage of the aromatic ring itself, although this typically requires higher energy. The presence of the phenyl group can also lead to rearrangements, such as the McLafferty rearrangement, if a transferable gamma-hydrogen is available, though this is not the case for this specific molecule.
| Fragment Ion | Structure | m/z | Proposed Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₁₂H₁₆S]⁺• | 192.1 | Ionization of the parent molecule |
| Benzoyl Cation | [C₆H₅CS]⁺ | 121.0 | α-cleavage with loss of tert-butyl radical |
| tert-Butyl Cation | [(CH₃)₃C]⁺ | 57.1 | α-cleavage with loss of phenylthioketene radical |
| Phenyl Cation | [C₆H₅]⁺ | 77.1 | Loss of CS from the benzoyl cation |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound and its fragments. HRMS can measure the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact molecular formula.
For this compound, the theoretical exact mass of the molecular ion [C₁₂H₁₆S]⁺• can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This calculated exact mass can then be compared to the experimentally measured value to confirm the elemental composition. This technique is also invaluable for confirming the elemental formulas of the various fragment ions observed in the mass spectrum, thereby providing strong evidence for the proposed fragmentation pathways.
X-ray Crystallography for Solid-State Structure
While no published X-ray crystal structure for this compound is currently available, we can predict some of its solid-state characteristics based on the principles of X-ray crystallography and the nature of similar molecules. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. nih.gov
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a balance of various intermolecular forces. ias.ac.in Given the molecular structure, the following interactions would likely play a significant role:
π-π stacking: The aromatic phenyl rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. mdpi.com These interactions are a significant contributor to the stability of the crystal lattice in many aromatic compounds.
C-H···π interactions: The hydrogen atoms of the tert-butyl group or the phenyl ring could interact with the π-electron cloud of the phenyl ring of a neighboring molecule.
Weak C-H···S interactions: It is also possible that weak hydrogen bonds could form between the hydrogen atoms of one molecule and the sulfur atom of another. researchgate.net
The interplay of these forces would determine the specific crystal system, space group, and unit cell dimensions of this compound in the solid state. The bulky tert-butyl group might hinder close packing, potentially leading to a less dense crystal structure.
Bond Lengths, Bond Angles, and Torsional Angles
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental or detailed computational data for the bond lengths, bond angles, and torsional angles of this compound. While general structural characteristics of thioketones are understood, specific geometric parameters for this compound, which would typically be determined through techniques such as X-ray crystallography or advanced computational modeling, are not publicly available at this time.
Therefore, the presentation of detailed data tables and an in-depth discussion of the bond lengths, bond angles, and torsional angles for this compound cannot be provided.
Synthesis and Exploration of Derivatives and Analogues of 2,2 Dimethyl 1 Phenylbutane 1 Thione
Modification of the Phenyl Ring
The phenyl ring of 2,2-dimethyl-1-phenylbutane-1-thione is a prime target for modification to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution (SEAr) reactions provide a direct route to functionalized derivatives. wikipedia.org
Introduction of Electron-Donating and Electron-Withdrawing Groups
The thiocarbonyl group (C=S) is generally considered to be an electron-withdrawing and deactivating group for electrophilic aromatic substitution. wikipedia.org This deactivating nature means that reactions typically require forcing conditions. The group's electronic influence directs incoming electrophiles primarily to the meta position. wikipedia.orgmasterorganicchemistry.com
Electron-Withdrawing Groups: Standard nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) can be employed to install electron-withdrawing groups. libretexts.orglibretexts.org Due to the deactivation of the ring, these reactions may require higher temperatures or longer reaction times.
Electron-Donating Groups: The introduction of electron-donating groups often requires a multi-step approach. For instance, a nitro group, introduced as described above, can be subsequently reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form an amino group (-NH₂), which is a strong electron-donating group.
The table below outlines potential reactions for introducing these groups onto the phenyl ring.
| Reagents | Electrophile (E+) | Product (meta-substituted) | Group Type |
| HNO₃, H₂SO₄ | NO₂⁺ | 2,2-Dimethyl-1-(3-nitrophenyl)butane-1-thione | Withdrawing |
| CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-Acetylphenyl)-2,2-dimethylbutane-1-thione | Withdrawing |
| 1. HNO₃/H₂SO₄2. SnCl₂, HCl | N/A | 1-(3-Aminophenyl)-2,2-dimethylbutane-1-thione | Donating |
This interactive table summarizes hypothetical electrophilic aromatic substitution reactions.
Halogenation and Alkylation Strategies
Halogenation: Direct halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br₂ or Cl₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.orgvedantu.com Consistent with the directing effect of the thiocarbonyl group, substitution is expected to occur at the meta position. Over-halogenation can be a side reaction, but it is often limited by the deactivating nature of both the thiocarbonyl and the first halogen substituent. nih.gov
Alkylation: Friedel-Crafts alkylation on deactivated rings is often problematic due to the low reactivity of the substrate and the potential for carbocation rearrangements. nih.gov Therefore, direct alkylation of the this compound core is challenging. An alternative strategy involves a multi-step sequence, such as performing a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) to an alkyl group.
The following table details representative halogenation and a potential multi-step alkylation strategy.
| Strategy | Reagents | Product (meta-substituted) |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-2,2-dimethylbutane-1-thione |
| Chlorination | Cl₂, AlCl₃ | 1-(3-Chlorophenyl)-2,2-dimethylbutane-1-thione |
| Acylation-Reduction | 1. CH₃COCl, AlCl₃2. Zn(Hg), HCl | 1-(3-Ethylphenyl)-2,2-dimethylbutane-1-thione |
This interactive table presents hypothetical halogenation and alkylation strategies.
Variation of the Alkyl Chain and Quaternary Carbon Center
Modification of the alkyl portion of the molecule is most practically achieved by synthesizing the desired analogue of the precursor ketone and subsequently converting it to the thioketone. The thionation of ketones, often accomplished with reagents like Lawesson's reagent or P₄S₁₀, is a robust method for accessing thioketones. organic-chemistry.orgresearchgate.net
Extension or Branching of the Butane Chain
To generate analogues with different alkyl chains, the synthesis would begin with a different substituted ketone. For example, by starting with 1-phenyl-2,2-dimethylpentan-1-one or 1-phenyl-2-ethyl-2-methylbutan-1-one, the corresponding thioketones with extended or differently branched chains can be synthesized. This approach offers significant flexibility in designing the steric environment around the thiocarbonyl group.
| Precursor Ketone | Thionating Agent | Resulting Thioketone |
| 1-Phenyl-2,2-dimethylpentan-1-one | Lawesson's Reagent | 1-Phenyl-2,2-dimethylpentane-1-thione |
| 1-Phenyl-2-ethyl-2-methylbutan-1-one | Lawesson's Reagent | 1-Phenyl-2-ethyl-2-methylbutane-1-thione |
| 3,3-Dimethyl-1-phenylpentan-1-one | P₄S₁₀ | 3,3-Dimethyl-1-phenylpentane-1-thione |
This interactive table illustrates the synthesis of alkyl chain analogues via thionation of precursor ketones.
Substitution of the Geminal Dimethyl Groups
The geminal dimethyl groups contribute significantly to the steric hindrance around the C=S bond. Replacing these methyl groups with other alkyl groups or incorporating them into a spirocyclic system can be achieved by synthesizing the appropriate ketone precursor. For instance, starting with 1-(1-phenylmethanoyl)cyclohexan-1-carbonitrile followed by hydrolysis and decarboxylation could yield 1-phenyl(cyclohexyl)methanone, which upon thionation would give a spirocyclic analogue.
Heterocyclic Analogues Incorporating the 2,2-Dimethyl-1-phenylbutan-1-thione Scaffold
Aromatic thioketones are versatile building blocks for the synthesis of a wide range of sulfur-containing heterocycles. uzh.chresearchgate.net They can act as highly reactive components in cycloaddition reactions or react with binucleophiles to form various ring systems. researchgate.netuzh.chnih.gov
The C=S double bond in this compound can function as a "super-dienophile" in hetero-Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like diazo compounds or nitrones. uzh.ch Reaction with a diazo compound, for example, can lead to the formation of a thiirane, which may be stable or extrude sulfur to yield an alkene. uzh.ch
Furthermore, multicomponent reactions offer a pathway to complex heterocyclic structures. For instance, a reaction analogous to the Biginelli reaction, involving the thioketone, an aldehyde, and a source of urea (B33335) or thiourea, could potentially be used to construct pyrimidine-2-thione type heterocyclic systems. mdpi.com The synthesis of thiazole-2-thiones and thiazinane derivatives from various starting materials also provides a blueprint for how the thioketone scaffold could be cyclized. organic-chemistry.orgnih.gov Dioxoketene cyclic S,S-acetals, which have a structural resemblance, are known precursors for synthesizing other heterocyclic compounds. nih.gov
The table below summarizes some of the potential pathways to heterocyclic analogues.
| Reaction Type | Reagents | Potential Heterocyclic Product |
| [3+2] Cycloaddition | Diphenyldiazomethane | 3,3-Diphenyl-5-phenyl-4,4-dimethyl-4,5-dihydro-3H-1,3,4-thiadiazole |
| Hetero-Diels-Alder | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2-phenyl-2-(tert-butyl)-3,6-dihydro-2H-thiopyran |
| Condensation | Ethylenediamine, I₂ (oxidant) | 2-(tert-Butyl)-2-phenyl-2,3-dihydro-1H-imidazole |
| Multicomponent | Benzaldehyde, Thiourea | 6-(tert-Butyl)-4,6-diphenyl-dihydropyrimidine-2(1H)-thione |
This interactive table outlines potential synthetic routes to heterocyclic analogues.
Structure-Reactivity Relationships within Analogous Thione Systems
The reactivity of this compound and its analogues is not governed by a single molecular feature but rather by a complex interplay of electronic and steric effects originating from its distinct structural components. The molecule possesses a phenyl group directly attached to the thiocarbonyl carbon, allowing for the transmission of electronic effects, and a sterically demanding tert-butyl group adjacent to the reactive C=S moiety. Understanding the balance between these factors is crucial for predicting the chemical behavior of this class of compounds in various reactions, from nucleophilic additions to photochemical transformations.
Electronic Effects of Aromatic Ring Substituents
The electron density and, consequently, the reactivity of the thiocarbonyl group are significantly influenced by the nature of substituents on the phenyl ring. These substituents can alter the electrophilicity of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom through inductive and resonance (mesomeric) effects. The seminal work of Hammett provided a quantitative framework for understanding these relationships in aromatic systems. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) groups decrease the electron density of the aromatic ring and, by extension, the thiocarbonyl group. This withdrawal of electron density makes the thiocarbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (–OCH₃) or methyl (–CH₃) groups increase the electron density on the aromatic ring and the thiocarbonyl group. This donation of electron density enhances the nucleophilicity of the sulfur atom while making the carbon atom less electrophilic.
Studies on analogous systems, such as pivalophenone imines, have demonstrated a clear correlation between the electronic nature of para-substituents and reaction rates, following Hammett parameters (σp). A reactivity order of OCH₃ > CH₃ > H > Cl > NO₂ was observed, indicating that electron-donating groups accelerate the reaction. researchgate.net A similar trend is expected for thione analogues, where the electronic properties of the aromatic substituent dictate the reactivity of the C=S bond.
Table 1: Influence of Aromatic Substituents on the Relative Reactivity of Analogous Thione Systems
| Substituent (at para-position) | Electronic Effect | Hammett Parameter (σp) | Expected Relative Reactivity | Effect on Thiocarbonyl Group |
|---|---|---|---|---|
| -OCH₃ | Strongly Donating | -0.27 | Highest | Increases electron density; enhances sulfur nucleophilicity. |
| -CH₃ | Donating | -0.17 | High | Moderately increases electron density. |
| -H | Neutral (Reference) | 0.00 | Baseline | Unsubstituted reference. |
| -Cl | Withdrawing | +0.23 | Low | Decreases electron density; enhances carbon electrophilicity. |
| -NO₂ | Strongly Withdrawing | +0.78 | Lowest | Strongly decreases electron density; significantly enhances carbon electrophilicity. |
Steric Effects of the Alkyl Group
The most prominent steric feature of this compound is the tert-butyl group. This bulky substituent provides significant steric hindrance around the thiocarbonyl group, profoundly impacting its reactivity.
The primary consequence of this steric bulk is the shielding of the C=S double bond. The approach of reactants, particularly large nucleophiles or electrophiles, to the thiocarbonyl carbon or sulfur is impeded. This steric congestion can dramatically decrease reaction rates compared to less hindered analogues, such as thioacetophenone (which has a methyl group) or thiobenzophenone (B74592) (with a second phenyl group). youtube.com
Furthermore, steric hindrance plays a critical role in directing the regioselectivity of reactions involving the aromatic ring. In electrophilic aromatic substitution, for instance, the bulky tert-butyl group can restrict attack at the ortho positions, leading to a higher yield of the para-substituted product. youtube.com This occurs because the transition state for para-attack is sterically less demanding and therefore energetically more favorable. The interplay between steric and electronic effects is critical; while electronic effects might activate both ortho and para positions, steric hindrance often dictates that the para product will predominate. youtube.comnih.gov
Table 2: Conceptual Effect of Alkyl Group Size on the Reactivity of 1-Phenylalkane-1-thiones
| Alkyl Group | Name of Analogue | Relative Steric Hindrance | Expected Reaction Rate (with bulky reagents) | Favored Product in Aromatic Substitution |
|---|---|---|---|---|
| Methyl (-CH₃) | Thioacetophenone | Low | High | Ortho/Para mixture |
| Isopropyl (-CH(CH₃)₂) | 2-Methyl-1-phenylpropane-1-thione | Medium | Medium | Increased Para preference |
| tert-Butyl (-C(CH₃)₃) | 2,2-Dimethyl-1-phenylpropane-1-thione (Thiopivalophenone) | High | Low | Predominantly Para |
Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 1 Phenylbutane 1 Thione
Development of More Efficient and Sustainable Synthetic Routes
While the use of Lawesson's reagent is a well-established method for the synthesis of thioketones, future research could focus on developing more sustainable and atom-economical synthetic routes. This could involve the use of alternative thionating agents that are less hazardous and produce less waste. Catalytic methods for the direct conversion of C-H bonds adjacent to the carbonyl group into a thiocarbonyl group would also be a significant advancement.
Advanced Spectroscopic Probing of Dynamic Processes
The application of advanced spectroscopic techniques could provide deeper insights into the dynamic processes involving 2,2-Dimethyl-1-phenylbutane-1-thione. Time-resolved spectroscopy could be used to study the excited-state dynamics and reaction intermediates in its photochemical reactions. Two-dimensional NMR techniques could be employed to unambiguously assign all proton and carbon signals and to study conformational dynamics.
In-depth Mechanistic Studies of Novel Reactions
The steric hindrance in this compound can lead to unusual reactivity. In-depth mechanistic studies of its reactions, particularly in cycloadditions and with organometallic reagents, could reveal novel reaction pathways and intermediates. Computational studies, in conjunction with experimental work, would be invaluable in elucidating the transition states and reaction energetics.
Exploration of Self-Assembly and Supramolecular Chemistry
The thiocarbonyl group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. The potential for this compound to act as a building block in supramolecular chemistry and self-assembly is an unexplored area. The design of specific host-guest systems or self-assembling nanostructures based on this thioketone could lead to new materials with interesting properties.
Integration with Materials Science for Specific Applications
The incorporation of the thioketone functionality into polymers or other materials could lead to novel properties and applications. For instance, thioketone-containing polymers could exhibit interesting optical or electronic properties. The reactivity of the thiocarbonyl group could also be exploited for the post-polymerization modification of materials, allowing for the introduction of various functional groups. rsc.orgresearchgate.netwarwick.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
